Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
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Properties
CAS No. |
1114620-77-7 |
|---|---|
Molecular Formula |
C24H26ClN5O4S |
Molecular Weight |
516.01 |
IUPAC Name |
methyl 3-[2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26ClN5O4S/c1-34-23(33)16-5-6-19-20(13-16)27-24(35)30(22(19)32)15-21(31)26-7-8-28-9-11-29(12-10-28)18-4-2-3-17(25)14-18/h2-6,13-14H,7-12,15H2,1H3,(H,26,31)(H,27,35) |
InChI Key |
GWDDTASKVBXDGS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(2-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests multiple biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 450.97 g/mol. The structural features include a tetrahydroquinazoline core, which is known for various pharmacological activities, and a piperazine moiety that often contributes to central nervous system effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting key enzymes involved in DNA replication and repair, such as topoisomerase II. For instance, derivatives of quinazoline have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of topoisomerase activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Compound 3e | Topoisomerase II Inhibition | 0.98 | Melanoma SK-MEL-5 |
| Lomefloxacin | Apoptosis Induction | 1.60 - 6.90 | Hepatocarcinoma |
| Hybrid L-310 | DNA Damage Induction | 5.00 | Breast Cancer |
Antimicrobial Activity
The compound may also exhibit antimicrobial properties due to the presence of the piperazine ring, which has been linked to activity against various bacterial strains. Studies suggest that modifications in the piperazine structure can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Piperazine Derivative A | E. coli | 32 µg/mL |
| Piperazine Derivative B | S. aureus | 16 µg/mL |
| Methylated Piperazine | Pseudomonas aeruginosa | 8 µg/mL |
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer potential of similar quinazoline derivatives, it was found that compounds exhibiting structural similarities to our target compound showed a mean growth inhibition (GI) over 47% across multiple cancer cell lines, indicating promising anticancer activity .
- Synergistic Effects : A combination therapy involving piperazine derivatives and conventional chemotherapeutics demonstrated enhanced efficacy in reducing tumor size in animal models, suggesting that methyl derivatives could be explored for combination therapies .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives. The introduction of substituents at specific positions on the quinazoline ring has been shown to significantly affect biological activity:
- Position 3 Modifications : Enhancements in anticancer activity were observed when alkyl groups were introduced at position three of the quinazoline ring.
- Piperazine Substituents : Variations in the piperazine substituent led to differing levels of cytotoxicity against various cancer cell lines.
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound’s structure can be dissected into three key components:
- Tetrahydroquinazoline core with 2-thioxo and 4-oxo substituents.
- Methyl carboxylate at position 7.
- N-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)glycinamide side chain at position 3.
Retrosynthetic steps propose initial construction of the tetrahydroquinazoline scaffold, followed by sequential introduction of the methyl ester and side chain.
Synthesis of the Tetrahydroquinazoline Core
Formation of 2-Thioxo-1,2,3,4-tetrahydroquinazolin-4-one
The core structure is synthesized via cyclization of methyl N-acylanthranilate with thiourea under acidic conditions, adapting methods from Khodair et al.:
Procedure :
- Methyl anthranilate (1.0 equiv) is treated with chlorocarbonyl isocyanate to form methyl N-(chlorocarbonyl)anthranilate.
- Reaction with thiourea (1.2 equiv) in glacial acetic acid at 80°C for 6 hours yields 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one.
Characterization :
Functionalization at Position 3: Side Chain Installation
Synthesis of N-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)glycinamide
The side chain is prepared in two stages:
Piperazine Intermediate
- 3-Chlorophenylpiperazine is synthesized via Ullmann coupling of 1-chloro-3-iodobenzene with piperazine in the presence of CuI and K2CO3.
- Reaction with 2-chloroethylamine hydrochloride in DMF yields 2-(4-(3-chlorophenyl)piperazin-1-yl)ethylamine.
Amide Coupling
The amine (1.0 equiv) reacts with bromoacetyl bromide (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) to form N-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-bromoacetamide.
Characterization :
Coupling the Side Chain to the Quinazoline Core
The tetrahydroquinazoline core undergoes nucleophilic substitution with the bromoacetamide side chain:
Procedure :
- 2-Thioxo-1,2,3,4-tetrahydroquinazolin-4-one (1.0 equiv) is deprotonated with NaH (2.0 equiv) in dry DMF.
- N-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-bromoacetamide (1.2 equiv) is added, and the mixture is stirred at 60°C for 12 hours.
Optimization :
- Excess NaH ensures complete deprotonation of the NH group at position 3.
- DMF facilitates polar aprotic conditions for efficient SN2 substitution.
Yield : 72–78% (after column chromatography, silica gel, CH2Cl2/MeOH 9:1).
Final Product Characterization
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core cyclization | Thiourea, glacial acetic acid, 80°C | 85 | 98 |
| Side chain coupling | NaH, DMF, 60°C | 75 | 95 |
| Final purification | Column chromatography (CH2Cl2/MeOH) | 72 | 99 |
Q & A
Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
Answer:
The compound features a quinazoline core with a 2-thioxo group at position 2, a 4-oxo group, and a methyl carboxylate at position 7. The 3-chlorophenylpiperazine moiety is linked via an ethylamino-2-oxoethyl chain. Key functional groups include:
- Piperazine ring : Enhances solubility and facilitates interactions with biological targets (e.g., receptors) via hydrogen bonding or π-π stacking .
- Chlorophenyl group : Contributes to lipophilicity and influences binding affinity to hydrophobic pockets in enzymes or receptors .
- Thioxo and carbonyl groups : Participate in hydrogen bonding and redox reactions, affecting stability and metabolic pathways .
Structural analogs in and highlight the importance of these groups in modulating reactivity and bioactivity.
Basic: What synthetic methodologies are commonly employed for preparing this compound?
Answer:
Synthesis typically involves multi-step reactions:
Quinazoline core formation : Cyclization of anthranilic acid derivatives with thiourea introduces the 2-thioxo group .
Piperazine coupling : Nucleophilic substitution or amide bond formation links the 3-chlorophenylpiperazine moiety to the quinazoline core .
Esterification : Methyl carboxylate is introduced via esterification of the carboxylic acid intermediate .
Key reagents include coupling agents (e.g., EDC/HOBt) and catalysts (e.g., Pd for cross-coupling). Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical to minimize side products .
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
Optimization strategies include:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce unwanted side reactions during coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Palladium-based catalysts improve efficiency in Suzuki-Miyaura cross-coupling for aryl group introduction .
- Purification : Use of preparative HPLC or column chromatography with gradients (e.g., 5–95% acetonitrile/water) ensures high purity .
emphasizes the need for real-time monitoring (e.g., TLC or LC-MS) to adjust conditions dynamically.
Advanced: What strategies are effective in elucidating the biological targets of this compound?
Answer:
A multi-modal approach is recommended:
In vitro assays : Screen against kinase or GPCR panels to identify preliminary targets .
Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying the chlorophenyl or piperazine groups) to pinpoint critical pharmacophores .
Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like serotonin receptors or phosphodiesterases .
Pull-down assays : Affinity chromatography with tagged compounds isolates interacting proteins for identification via mass spectrometry .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., piperazine linkage) and detect impurities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 546.5 g/mol as in ).
- HPLC : Purity ≥95% is achieved using C18 columns with UV detection at 254 nm .
- Elemental analysis : Validates empirical formula (e.g., C27H29F3N4O5) .
Advanced: How can discrepancies in reported biological activities be systematically addressed?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known inhibitors) .
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via LC-MS .
- Structural analogs : Compare bioactivity of derivatives to isolate critical functional groups (e.g., 3-chlorophenyl vs. 4-chlorophenyl in ).
highlights reproducibility checks using orthogonal assays (e.g., fluorescence-based vs. radiometric).
Advanced: What computational approaches predict interactions with biological targets?
Answer:
- Molecular docking : Tools like Schrödinger Suite or MOE model binding to receptors (e.g., dopamine D2 receptor) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations) .
- QSAR models : Train models on analogs to predict IC50 values or ADMET properties .
cites studies using these methods to prioritize targets for experimental validation.
Basic: What are the documented stability profiles of this compound under varying storage conditions?
Answer:
- Solid state : Stable at -20°C in amber vials for ≥6 months; degradation <2% .
- Solution phase : Susceptible to hydrolysis in aqueous buffers (pH >8); use lyophilization for long-term storage .
- Light sensitivity : Protect from UV light to prevent thiocarbonyl group oxidation .
Advanced: How does the 3-chlorophenylpiperazine moiety influence pharmacokinetic properties?
Answer:
- Lipophilicity : LogP increases by ~1.5 units, enhancing blood-brain barrier permeability .
- Metabolism : Piperazine rings undergo N-dealkylation in liver microsomes, detected via CYP450 inhibition assays .
- Plasma protein binding : High affinity (≥90%) due to aromatic and basic nitrogen groups, reducing free drug concentration .
and provide comparative data with non-chlorinated analogs, showing improved target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
